6-Fluoro-1H-indole-2-carbonyl chloride
Description
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9(13)8-3-5-1-2-6(11)4-7(5)12-8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNECVKICWBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent chlorination to introduce the carbonyl chloride group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation and chlorination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
6-Fluoro-1H-indole-2-carbonyl chloride has been investigated for its potential as an antiviral agent. A notable study highlighted its derivatives as effective inhibitors against neurotropic alphaviruses, which cause severe neurological diseases. The modifications of indole derivatives led to enhanced potency and selectivity, demonstrating the compound's versatility in drug design .
Furthermore, research into indole derivatives has shown promising results in anticancer applications. Compounds derived from this compound exhibited significant activity against various cancer cell lines, including colon and breast cancer . The structure-activity relationship studies indicate that subtle changes in the indole structure can dramatically influence biological activity.
Inhibitors of Enzymatic Activity
The compound also serves as a precursor for synthesizing inhibitors targeting specific enzymes. For instance, it has been utilized in developing selective serotonin reuptake inhibitors and other compounds aimed at modulating neurotransmitter levels, which are crucial for treating depression and anxiety disorders .
Agrochemicals
Fungicides and Herbicides
Indole derivatives have been recognized for their potential as agrochemical agents. The synthesis of this compound allows for the creation of fungicides that can protect crops from various fungal pathogens. The indole structure is known to enhance the efficacy of these compounds due to its ability to interact with biological targets in fungi .
Synthetic Chemistry
Building Blocks for Complex Molecules
In synthetic organic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its electrophilic carbonyl group enables it to participate in various reactions such as nucleophilic acyl substitution and coupling reactions. This property is particularly useful in synthesizing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: Antiviral Activity
A series of indole-2-carboxamides derived from this compound were synthesized and tested against the western equine encephalitis virus (WEEV). The results indicated a significant improvement in antiviral activity compared to earlier analogs, with some compounds achieving up to a 40-fold increase in half-lives within biological systems .
Case Study 2: Anticancer Research
Another study focused on synthesizing new indole derivatives from this compound to assess their anticancer properties against HCT-116 colon cancer cells. The synthesized compounds showed promising cytotoxic effects, leading to further exploration of their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Boiling Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|---|
| 6-Fluoro-1H-indole-2-carbonyl chloride | C₉H₅ClFNO | 197.60 (calculated) | F (C6), COCl (C2) | Not reported | Not reported | High (reactive acyl chloride) |
| 6-Chloro-7-fluoro-1H-indole | C₈H₅ClFN | 169.58 | Cl (C6), F (C7) | 42 | 299.8 (predicted) | Moderate (halogenated indole scaffold) |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 225.63 | Cl (C7), CH₃ (C3), COOH (C2) | Not reported | Not reported | Low (carboxylic acid group) |
| 6-Bromo-1H-indole-2-carbonyl chloride | C₉H₅BrClNO | 258.50 (calculated) | Br (C6), COCl (C2) | Not reported | Not reported | High (Br increases electrophilicity) |
Key Observations:
- Reactivity: The carbonyl chloride group in this compound renders it more reactive than carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) or non-acylated halides (e.g., 6-chloro-7-fluoro-1H-indole). Brominated analogs (e.g., 6-bromo-1H-indole-2-carbonyl chloride) may exhibit even higher reactivity due to bromine’s stronger electron-withdrawing effect .
- Substituent Effects : Fluorine at position 6 enhances metabolic stability and binding affinity in drug candidates compared to chloro or bromo analogs. However, chloro substituents (e.g., 6-chloro-7-fluoro-1H-indole) may improve lipophilicity, affecting membrane permeability .
- Thermal Stability : Predicted boiling points for halogenated indoles (e.g., 299.8°C for 6-chloro-7-fluoro-1H-indole) suggest moderate thermal stability, critical for high-temperature reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Fluoro-1H-indole-2-carbonyl chloride, and how can purity be validated?
- Methodology : The synthesis typically involves fluorination of indole precursors followed by chlorination at the 2-position. For example, starting with 6-fluoroindole (CAS 1682-25-7), oxidation to the carboxylic acid intermediate (e.g., using KMnO₄ under acidic conditions) and subsequent treatment with thionyl chloride (SOCl₂) yields the carbonyl chloride .
- Purity Validation : Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or hydrolysis byproducts (e.g., carboxylic acid). LC-MS can detect trace impurities like 6-fluoroindole-2-carboxylic acid .
Q. How does the fluorine substituent influence the stability of this compound during storage?
- Stability Considerations : Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, making the compound moisture-sensitive. Store under inert gas (argon/nitrogen) at ≤ -20°C in anhydrous solvents (e.g., dry DCM) to prevent hydrolysis .
- Degradation Monitoring : Periodic FT-IR analysis can detect carbonyl group hydrolysis (appearance of -OH stretches at ~2500-3300 cm⁻¹) .
Q. What are common nucleophilic reactions involving this compound in heterocyclic chemistry?
- Reactivity Profile : The carbonyl chloride reacts with amines to form amides (e.g., peptide coupling) or with alcohols to generate esters. For example, coupling with benzylamine in THF at 0°C yields 6-fluoroindole-2-carboxamide derivatives, useful in medicinal chemistry .
- Workup : Quench excess reagent with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate and silica gel chromatography .
Advanced Research Questions
Q. How to resolve contradictory regiochemical outcomes in electrophilic substitution reactions of this compound derivatives?
- Regiochemical Analysis : Fluorine at the 6-position directs electrophiles to the 4- or 7-position of the indole ring due to its meta-directing nature. Conflicting results may arise from solvent polarity (e.g., DMF vs. DCM) or competing directing effects from other substituents. Use DFT calculations (e.g., Gaussian software) to model charge distribution and predict reactivity .
- Experimental Validation : Compare ¹H NMR chemical shifts (e.g., deshielding at C4 vs. C7) and NOESY for spatial confirmation .
Q. What strategies minimize byproduct formation during large-scale acylation using this compound?
- Optimization :
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., Friedel-Crafts acylation at indole C3).
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time and hydrolysis risk .
Q. How to design a stability-indicating assay for this compound under varying pH conditions?
- Method Design :
- Forced Degradation : Expose the compound to buffered solutions (pH 1–13) at 40°C for 24 hours.
- Analytical Tools : UPLC-PDA (photodiode array) quantifies degradation products, while ²D NMR (COSY, HSQC) identifies structural changes (e.g., ring-opening or defluorination) .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Modeling Approach :
- Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying electron-deficient sites (e.g., C7) susceptible to SNAr with amines or thiols .
- Solvent effects (PCM model) refine activation energy barriers in polar aprotic solvents like DMF .
- Experimental Correlation : Compare computed transition states with kinetic data (e.g., Arrhenius plots) from stopped-flow NMR .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
